molecular formula C9H19ClFN B13909042 trans-4-(1-Fluoro-1-methyl-ethyl)cyclohexanamine;hydrochloride

trans-4-(1-Fluoro-1-methyl-ethyl)cyclohexanamine;hydrochloride

Cat. No.: B13909042
M. Wt: 195.70 g/mol
InChI Key: AOOMNBYBBJIPEI-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a cyclohexane ring in the trans configuration, substituted at the 4-position with a 1-fluoro-1-methylethyl group. The amine group is protonated as a hydrochloride salt, enhancing its stability and solubility in aqueous media.

Molecular Formula: C₉H₁₈ClFN
Molecular Weight: 207.70 g/mol (calculated based on substituent and backbone).
Key Properties:

  • The branched 1-fluoro-1-methylethyl group increases steric bulk compared to simpler substituents like methyl or trifluoromethyl.
  • The hydrochloride salt improves crystallinity and handling properties.

Properties

Molecular Formula

C9H19ClFN

Molecular Weight

195.70 g/mol

IUPAC Name

4-(2-fluoropropan-2-yl)cyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C9H18FN.ClH/c1-9(2,10)7-3-5-8(11)6-4-7;/h7-8H,3-6,11H2,1-2H3;1H

InChI Key

AOOMNBYBBJIPEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCC(CC1)N)F.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of trans-4-(1-Fluoro-1-methyl-ethyl)cyclohexanamine hydrochloride typically involves:

  • Starting from trans-4-substituted cyclohexyl precursors (e.g., trans-4-methylcyclohexyl derivatives).
  • Introduction of the fluoro-methyl group via fluorination or fluorinated alkylation.
  • Use of catalytic hydrogenation or rearrangement reactions to establish the trans stereochemistry.
  • Formation of the hydrochloride salt by acidification and crystallization.

Specific Synthetic Routes

Rearrangement and Hydrolysis Route (Based on Acid Azide Rearrangement)

One reported method involves the use of trans-4-methylcyclohexyl formic acid as a starting material, which undergoes a rearrangement reaction catalyzed by protonic acids in the presence of sodium azide to form an isocyanate intermediate. Subsequent hydrolysis yields trans-4-methylcyclohexylamine, which can be further fluorinated to introduce the 1-fluoro-1-methyl-ethyl group.

Key reaction parameters include:

  • Use of various solvents such as trichloromethane, ethyl acetate, methylene dichloride, or ethylene dichloride.
  • Protonic acids such as polyphosphoric acid, trichloroacetic acid, or trifluoroacetic acid added dropwise at controlled temperatures (20–65 °C).
  • Reaction times ranging from 12 to 16 hours.
  • Post-reaction neutralization with sodium hydroxide to pH 11 and extraction of organic layers.
  • Drying over anhydrous sodium sulfate and concentration to yield the amine.

Yields reported are approximately 85% with enantiomeric excess (E.e%) around 99.1–99.7% and gas chromatography purity near 99.6–99.8% (Table 1).

Embodiment Solvent Protonic Acid Temp (°C) Reaction Time (h) Yield (%) GC Purity (%) E.e (%)
1 Chloroform Polyphosphoric acid 20 → 45 12 85.2 99.8 99.7
2 Ethyl acetate Trichloroacetic acid 30 → 50 12 85.4 99.7 99.7
3 Methylene dichloride Trichloroacetic acid 20 → 40 16 85.1 99.7 99.1
4 Ethylene dichloride Trifluoroacetic acid 50 → 65 12 85.2 99.8 99.4

Table 1: Summary of Rearrangement and Hydrolysis Preparation Conditions and Results

Catalytic Hydrogenation and Separation Route

Another method uses catalytic hydrogenation of open-chain crown ether derivatives with supported ruthenium catalysts and alkali metal promoters to produce trans-4-methylcyclohexylamine mixtures. The trans isomer is then separated by acidification to form the hydrochloride salt, followed by neutralization, extraction, and rectification to isolate the pure trans-amine.

Important details:

  • Catalyst support materials include carbon fiber, active carbon, or alumina, with carbon fiber preferred.
  • Alkali metal promoters such as lithium metaborate, sodium hydroxide, or potassium tert-butoxide enhance catalytic activity.
  • The acidification step uses hydrochloric or sulfuric acid to pH 1–2.
  • Crystallization solvents include isobutanol, methanol, ethanol, isopropanol, or acetone mixtures.
  • Recycling of cis isomer hydrochloride through neutralization and reprocessing improves overall yield.

This method is industrially favorable due to the use of cheaper raw materials and efficient catalyst systems.

Purification of Trans-4-methylcyclohexylamine Hydrochloride

Purification is critical to achieve high stereochemical purity (>99.8%) of the trans isomer. The process involves:

  • Dissolving the enriched trans-4-methylcyclohexylamine hydrochloride in methanol at 25–30 °C.
  • Slow addition of acetone (an aliphatic ketone) over 2–4 hours to precipitate the pure trans isomer.
  • Precipitation temperatures between 20 and 50 °C, preferably 30–50 °C.
  • Filtration, washing with chilled acetone, and drying at 90–100 °C.

This reprecipitation reduces cis isomer content to below 0.15% and achieves yields around 70% for the purified product (Table 2).

Step Conditions Result
Dissolution Methanol, 25–30 °C Complete dissolution
Precipitation solvent Acetone added over 2–4 hours Trans isomer precipitates
Temperature 20–50 °C (preferably 30–50 °C) Optimal crystallization
Purity (GC) >99.8% trans isomer Cis < 0.15%
Yield ~70% High recovery

Table 2: Purification Conditions and Outcomes for Trans-4-methylcyclohexylamine Hydrochloride

Summary Table of Preparation Methods

Method Type Key Reagents Catalyst/Promoter Solvent(s) Yield (%) Purity (%) Notes
Rearrangement & Hydrolysis trans-4-methylcyclohexyl formic acid, sodium azide, protonic acid None (acid catalyzed) Chloroform, ethyl acetate, methylene dichloride, ethylene dichloride ~85 ~99.7 Controlled acid addition, temp ramping
Catalytic Hydrogenation Open-chain crown ether derivatives Ru on carbon fiber, alkali metal promoter Various (aqueous/organic) Not specified High Industrial scale, recycling of cis isomer
Purification by Crystallization trans-4-methylcyclohexylamine HCl None Methanol/acetone mixture ~70 >99.8 Slow acetone addition, temp control

Chemical Reactions Analysis

trans-4-(1-Fluoro-1-methyl-ethyl)cyclohexanamine;hydrochloride: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like or , leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as or , resulting in the formation of alcohols.

    Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Trans-4-(1-fluoro-1-methyl-ethyl)cyclohexanamine hydrochloride is a chemical compound with a molecular formula of C9H18FClNC_{9}H_{18}FClN and a molecular weight of approximately 195.71 g/mol. It features a cyclohexane ring with a fluorinated ethyl side chain, giving it unique properties for applications in medicinal chemistry and drug development.

Pharmaceutical Development

Trans-4-(1-fluoro-1-methyl-ethyl)cyclohexanamine hydrochloride may serve as a lead compound for developing new medications targeting neurological conditions. Research into the biological activity of trans-4-(1-fluoro-1-methyl-ethyl)cyclohexanamine hydrochloride is limited but suggests potential pharmacological properties. Compounds with similar structures have been studied for their activity:

  • Stimulant effects Trans-4-Methylcyclohexanamine Hydrochloride exhibits known stimulant effects.
  • Antidepressant properties 1-(2-Fluorophenyl)-2-aminoethanol has potential antidepressant properties.
  • Psychoactive effects 4-Fluorophenylcyclohexylamine has been investigated for psychoactive effects.

Chemical Research

The reactivity of trans-4-(1-fluoro-1-methyl-ethyl)cyclohexanamine hydrochloride can be attributed to the presence of the amine group and the fluorinated alkyl chain. Synthesis of trans-4-(1-fluoro-1-methyl-ethyl)cyclohexanamine hydrochloride typically involves several steps, each requiring careful optimization to improve yield and purity.

Potential Applications

Trans-4-(1-fluoro-1-methyl-ethyl)cyclohexanamine hydrochloride has potential applications in:

  • изучения взаимодействия с биологическими системами (Interaction studies)
  • разработка лекарств (Drug development)
  • медицинской химии (Medicinal chemistry)

Interaction studies are crucial for understanding how trans-4-(1-fluoro-1-methyl-ethyl)cyclohexanamine hydrochloride interacts with biological systems. These studies may include:

  • In vitro assays
  • In vivo studies
  • Computational modeling

Such studies will provide insights into its safety profile and efficacy as a therapeutic agent.

Mechanism of Action

The mechanism of action of trans-4-(1-Fluoro-1-methyl-ethyl)cyclohexanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluoro group plays a crucial role in enhancing the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physical Comparisons

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features References
trans-4-(1-Fluoro-1-methyl-ethyl)cyclohexanamine HCl 1-Fluoro-1-methylethyl C₉H₁₈ClFN 207.70 High lipophilicity, metabolic stability due to fluorine, steric bulk. -
trans-4-Methylcyclohexanamine HCl Methyl C₇H₁₆ClN 149.66 Simpler structure, lower molecular weight, reduced steric hindrance.
trans-4-(Trifluoromethyl)cyclohexanamine HCl Trifluoromethyl C₇H₁₂ClF₃N 202.63 Strong electron-withdrawing group, higher polarity than methyl/fluoroethyl.
trans-4-(Difluoromethyl)cyclohexanamine HCl Difluoromethyl C₇H₁₃ClF₂N 188.64 Moderate electronegativity, less steric bulk compared to trifluoromethyl.
trans-4-Methoxycyclohexanamine HCl Methoxy C₇H₁₆ClNO 181.66 Oxygen-containing polar group, enhances solubility in polar solvents.
Cyclohexylamine HCl None (parent structure) C₆H₁₄ClN 135.64 Baseline for comparison; minimal steric/electronic effects.

Research Findings and Challenges

Synthetic Challenges :

  • Fluorinated substituents require specialized reagents (e.g., Selectfluor) or multi-step synthesis, increasing complexity .
  • Trans-configuration maintenance often demands chiral resolution or stereoselective catalysis .

Biological Impact :

  • Fluorine substitution reduces metabolic degradation (e.g., CYP450 resistance), enhancing drug half-life .
  • Steric bulk from branched groups (e.g., 1-fluoro-1-methylethyl) may limit binding to flat enzymatic pockets but improve selectivity .

Safety and Handling :

  • Hydrochloride salts of cyclohexanamines generally require precautions against inhalation and skin contact .

Biological Activity

trans-4-(1-Fluoro-1-methyl-ethyl)cyclohexanamine;hydrochloride is a fluorinated compound that has garnered attention for its potential biological activities. The incorporation of fluorine in organic compounds can significantly impact their pharmacological properties, such as reactivity, stability, and interaction with biological targets due to the electronegativity of the fluorine atom. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

The biological activity of this compound is primarily associated with its role as a modulator of methyl modifying enzymes, particularly EZH2 (Enhancer of Zeste Homolog 2) and EZH1. These enzymes are crucial in epigenetic regulation and are implicated in various cancers. Compounds that antagonize EZH2 activity are being explored for their therapeutic potential in treating cancers characterized by overexpression of these enzymes .

Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity Description Reference
EZH2 Modulation Antagonizes the activity of EZH2, potentially useful in cancer treatment.
Antiviral Properties Demonstrated enhanced activity against various viruses when combined with other nucleoside analogs.
Inhibition of ATPase Activity Modulates ATPase function in P-glycoprotein, affecting drug resistance mechanisms.

Case Studies

Several studies have investigated the effects of this compound on various biological systems:

  • Cancer Cell Lines : In vitro studies have shown that this compound exhibits significant inhibitory effects on cancer cell lines with overexpressed EZH2. The modulation of EZH2 has been linked to reduced tumor growth and increased apoptosis in these cells .
  • Antiviral Activity : The compound has been tested in combination with other antiviral agents, demonstrating synergistic effects against viral infections. For instance, when paired with lamivudine or zidovudine, it exhibited enhanced efficacy compared to these agents alone, highlighting its potential as an adjunct therapy for viral infections .
  • P-glycoprotein Interaction : Research has indicated that this compound can inhibit P-glycoprotein ATPase activity, which is significant in understanding drug absorption and resistance mechanisms in cancer therapy .

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing the biological activity of cyclohexylamines. The presence of the fluorine atom not only increases lipophilicity but also alters interaction profiles with biological targets, making it a valuable modification for drug development.

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